molecular formula C44H56N4O9 B12055110 propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B12055110
M. Wt: 784.9 g/mol
InChI Key: VVUGGKDAGAIRQJ-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a complex organic compound that features a variety of functional groups, including imidazole, ester, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves multi-step organic synthesis. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.

    Introduction of the ester group: This step involves esterification reactions, typically using alcohols and carboxylic acids under acidic or basic conditions.

    Amide bond formation: This is usually carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

    Attachment of the phenoxy and methoxy groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its structural features may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial treatments.

Industry

In industry, the compound’s properties could be leveraged for the development of new materials, such as polymers or coatings, with specific functional characteristics.

Mechanism of Action

The mechanism of action of propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C44H56N4O9

Molecular Weight

784.9 g/mol

IUPAC Name

propan-2-yl 3-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-methoxyanilino]-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-1H-imidazole-4-carboxylate

InChI

InChI=1S/C44H56N4O9/c1-11-43(5,6)29-17-21-35(32(24-29)44(7,8)12-2)56-23-13-14-37(49)46-30-18-22-36(55-10)33(25-30)47-40(51)38(39(50)28-15-19-31(54-9)20-16-28)48-34(26-45-42(48)53)41(52)57-27(3)4/h15-22,24-27,38H,11-14,23H2,1-10H3,(H,45,53)(H,46,49)(H,47,51)

InChI Key

VVUGGKDAGAIRQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)NC(=O)C(C(=O)C3=CC=C(C=C3)OC)N4C(=CNC4=O)C(=O)OC(C)C)C(C)(C)CC

Origin of Product

United States

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